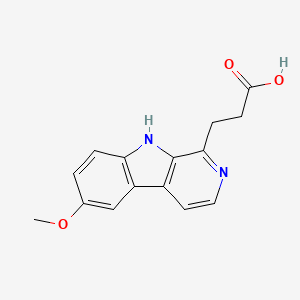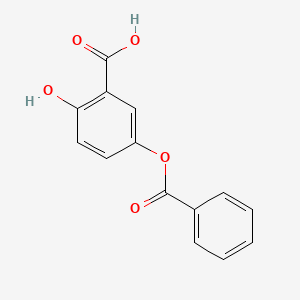
5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione is an organic compound with a unique structure characterized by two hydroxyl groups and four methyl groups attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione typically involves the oxidation of precursor compounds. One common method involves the use of sodium methoxide in anhydrous methanol at low temperatures, followed by careful addition of acetylphloroglucinol under a nitrogen atmosphere . The reaction is carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effective and environmentally friendly processes, such as using green solvents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones or quinones.
Reduction: Reduction reactions can convert the compound into diols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of diols.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetyl-5-hydroxy-2,2,6,6-tetramethylcyclohex-4-ene-1,3-dione: Similar structure but with an acetyl group instead of a hydroxyl group.
3,6-Epidioxy-3,4,5,5-tetramethylcyclohexene: Contains an epidioxy group instead of hydroxyl groups.
4-(2,5,6,6-Tetramethyl-1-cyclohexen-1-yl)-3-buten-2-one: Similar cyclohexene ring but with different substituents.
Uniqueness
5,6-Dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
139553-27-8 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
5,6-dihydroxy-2,3,5,6-tetramethylcyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C10H14O4/c1-5-6(2)8(12)10(4,14)9(3,13)7(5)11/h13-14H,1-4H3 |
Clave InChI |
PITJOTSUKAYVOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(C(C1=O)(C)O)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


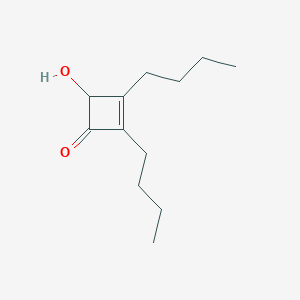
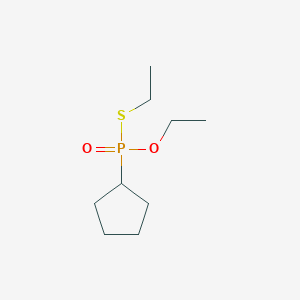
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)
![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
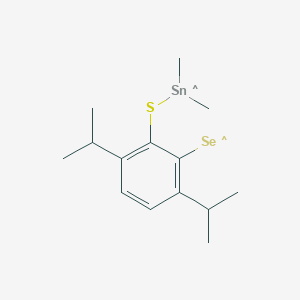
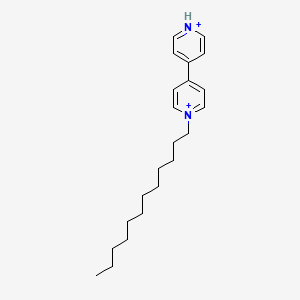
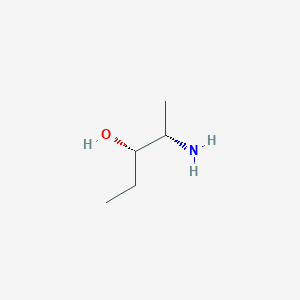
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
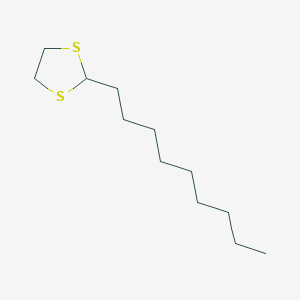
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)
